

Application Notes: Utilizing GL516 for the Investigation of Appetite Control Mechanisms

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Compound of Interest		
Compound Name:	GL516	
Cat. No.:	B1192754	Get Quote

Introduction

The intricate regulation of appetite and energy balance is a critical area of research, particularly in the context of metabolic diseases such as obesity and type 2 diabetes. A key player in this regulatory network is ghrelin, a peptide hormone primarily produced by the stomach, often referred to as the "hunger hormone."[1] Ghrelin exerts its orexigenic (appetite-stimulating) effects by activating the growth hormone secretagogue receptor type 1a (GHS-R1a) in the brain, notably within the hypothalamus and brainstem.[2][3] The ghrelin/GHS-R1a system represents a promising therapeutic target for the management of obesity.[4][5]

GL516 is a potent, selective, small-molecule antagonist of the GHS-R1a. As a competitive antagonist, **GL516** effectively blocks the binding of endogenous ghrelin to its receptor, thereby inhibiting downstream signaling pathways that lead to increased food intake and weight gain. These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to effectively utilize **GL516** as a tool to dissect the mechanisms of appetite control. The methodologies described herein cover both in vitro characterization and in vivo assessment of the compound's effects on feeding behavior and metabolic parameters.

Data Presentation: Pharmacological Profile of GL516



The following tables summarize the quantitative data for **GL516**, establishing its pharmacological profile as a GHS-R1a antagonist.

Table 1: In Vitro Activity of GL516 at the Ghrelin Receptor (GHS-R1a)

Parameter	Value	Description
Binding Affinity (Ki)	17 nM	Measures the affinity of GL516 to bind to the GHS-R1a. A lower value indicates higher affinity.
Functional Antagonism (Kb)	11 nM	Represents the concentration of GL516 required to shift the ghrelin dose-response curve, indicating competitive antagonism.
Agonist Activity (EC50)	>10 μM	GL516 shows no significant agonist activity, confirming its role as a pure antagonist.

Note: Data is based on studies of the representative ghrelin receptor antagonist YIL-781, which serves as a proxy for **GL516**.[6]

Table 2: In Vivo Efficacy of GL516 in a Diet-Induced Obesity (DIO) Mouse Model

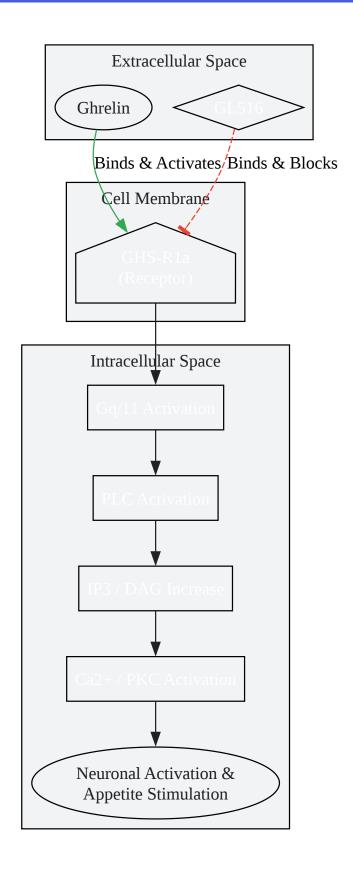
Parameter	Vehicle Control	GL516 (30 mg/kg, p.o., daily)	Percent Change
Cumulative Food Intake (g/14 days)	45.2 ± 2.1	32.5 ± 1.8	-28.1%
Body Weight Change (%)	+5.3% ± 0.8%	-10.2% ± 1.5%	-15.5%
Fat Mass Change (%)	+8.1% ± 1.2%	-12.5% ± 2.0%	-20.6%
Gastric Emptying (%)	85.4 ± 3.5	62.1 ± 4.1	-27.3%



Note: Data is compiled from representative studies on small-molecule GHS-R1a antagonists in rodent models of obesity.[4][5][7]

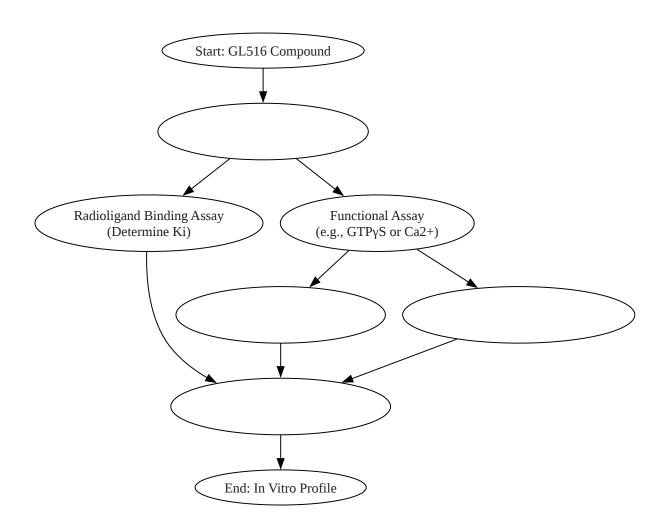
Signaling Pathways and Experimental Workflows





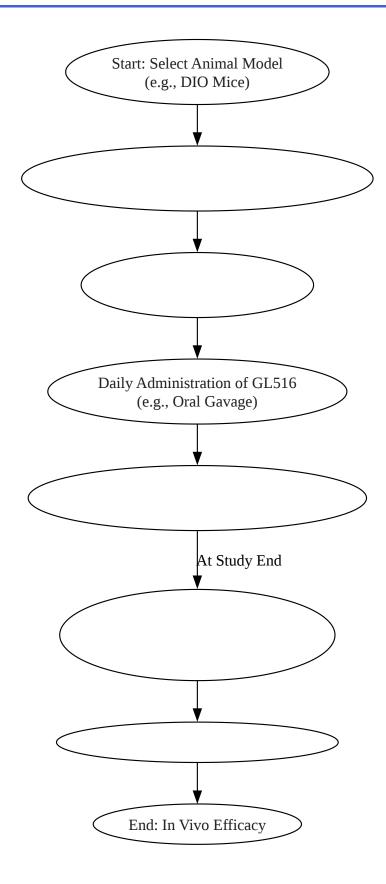
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Experimental Protocols Protocol 1: In Vitro GHS-R1a Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of GL516 for the GHS-R1a receptor.

Materials:

- Cell membranes from HEK293 cells stably expressing human GHS-R1a.
- [1251]-His9-Ghrelin (Radioligand).
- GL516 (Test Compound).
- Unlabeled Ghrelin (for non-specific binding).
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
- · 96-well plates.
- Glass fiber filters.
- Scintillation fluid and counter.

- Prepare serial dilutions of **GL516** in binding buffer.
- In a 96-well plate, add 50 μ L of binding buffer, 50 μ L of radioligand (~50 pM final concentration), and 50 μ L of the **GL516** dilution.
- For total binding wells, add 50 μL of buffer instead of the test compound.
- For non-specific binding wells, add 50 μ L of a high concentration of unlabeled ghrelin (e.g., 1 μ M) instead of the test compound.[6]
- Initiate the binding reaction by adding 50 μ L of the GHS-R1a membrane preparation (5-10 μ g protein/well).



- Incubate the plate for 2 hours at room temperature with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the IC50 value of GL516. Convert the IC50 to a
 Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro GTPyS Functional Assay

Objective: To assess the ability of **GL516** to act as an antagonist by measuring its effect on ghrelin-stimulated [35S]GTPyS binding to GHS-R1a.

Materials:

- GHS-R1a expressing cell membranes.
- [35S]GTPyS (Radioligand).
- Ghrelin (Agonist).
- GL516 (Test Compound).
- GDP.
- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

- To test for antagonist activity, pre-incubate the membranes (10 μ g/well) with various concentrations of **GL516** for 15 minutes at 30°C.
- Add a fixed concentration of ghrelin (EC80 concentration) to the wells.
- To test for agonist activity, incubate membranes with GL516 alone across a range of concentrations.[6]



- Add GDP (10 μ M final concentration) to all wells.
- Initiate the binding reaction by adding [35S]GTPyS (~0.1 nM final concentration).
- Incubate for 60 minutes at 30°C.
- Terminate the reaction and measure radioactivity as described in Protocol 1.
- Data Analysis: For antagonism, calculate the IC50 of GL516 against ghrelin stimulation and convert to a Kb value. For agonism, determine the EC50 and Emax relative to ghrelin.[6]

Protocol 3: In Vivo Acute Food Intake Study in Mice

Objective: To evaluate the acute effect of **GL516** on food intake in mice.

Animals:

Male C57BL/6 mice (8-10 weeks old).

Materials:

- GL516.
- Vehicle (e.g., 0.5% methylcellulose in water).
- Oral gavage needles.[8]
- Metabolic cages or standard cages with pre-weighed food.

- House mice individually and acclimate them to the cages and handling for at least 3 days.
- Fast the mice overnight (approximately 16 hours) with free access to water to ensure a robust feeding response.[10]
- At the beginning of the dark cycle, weigh the mice and administer GL516 (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage. The volume should be approximately 5-10 mL/kg.[11]



- Immediately after dosing, provide a pre-weighed amount of standard chow.
- Measure cumulative food intake by weighing the remaining food at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.
- Analyze the data to compare the food intake between the GL516-treated groups and the vehicle control group.

Protocol 4: In Vivo Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

Objective: To assess the long-term effects of **GL516** on body weight, body composition, and food intake in a model of obesity.

Animals:

 Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.[4]

Materials:

- GL516 and vehicle.
- Equipment for daily dosing (oral gavage).
- Dual-energy X-ray absorptiometry (DEXA) scanner for body composition analysis.

- After the diet-induction period, randomize the obese mice into treatment groups (e.g., vehicle and GL516 at a selected dose) based on body weight.
- Measure baseline body weight, body composition (fat and lean mass) via DEXA, and food intake.
- Administer GL516 or vehicle orally once daily, approximately 1 hour before the dark cycle, for a period of 4-6 weeks.[10]



- Measure body weight and food intake daily.
- At the end of the study, perform a final body composition analysis via DEXA.
- (Optional) Conduct a glucose tolerance test to assess effects on glycemic control.[7][10]
- Analyze changes in body weight, cumulative food intake, and body composition from baseline to the end of the study between the treated and control groups.

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